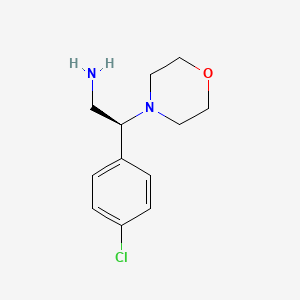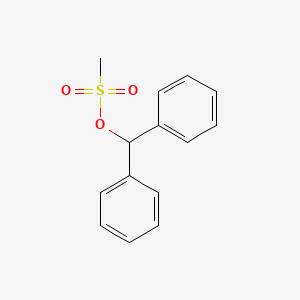![molecular formula C11H13N B12950006 2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
2',3'-Dihydrospiro[azetidine-3,1'-indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydrospiro[azetidine-3,1’-indene] is a unique spirocyclic compound characterized by its azetidine and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often include photochemical activation, where the reactants are exposed to light to facilitate the cycloaddition process.
Industrial Production Methods
. These methods ensure the compound is produced with high purity and in sufficient quantities for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydrospiro[azetidine-3,1’-indene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted azetidines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2’,3’-Dihydrospiro[azetidine-3,1’-indene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex spirocyclic structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydrospiro[azetidine-3,1’-indene] involves its interaction with molecular targets through its spirocyclic structure. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The indene moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxospiro[azetidine-3,3’-indolines]
- 2,4-dioxospiro[azetidine-3,3’-indolines]
- 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]
Uniqueness
2’,3’-Dihydrospiro[azetidine-3,1’-indene] is unique due to its specific spirocyclic structure, which combines the azetidine and indene moieties. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-12-8-11/h1-4,12H,5-8H2 |
Clé InChI |
IJDQUOHTJAVZMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)





![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)

![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)

